Ethyl 3-(3-methoxyphenyl)propanoate
Overview
Description
Ethyl 3-(3-methoxyphenyl)propanoate is an organic compound belonging to the ester family. It is characterized by the presence of an ethyl group attached to a 3-(3-methoxyphenyl)propanoate moiety. This compound is known for its pleasant aroma and is often used in the fragrance industry. Its chemical formula is C12H16O3, and it has a molecular weight of 208.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(3-methoxyphenyl)propanoate can be synthesized through the esterification of 3-(3-methoxyphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove the water formed during the reaction and drive the equilibrium towards ester formation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-methoxyphenyl)propanoate undergoes several types of chemical reactions, including:
Substitution: The methoxy group on the aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Concentrated nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Hydrolysis: 3-(3-methoxyphenyl)propanoic acid and ethanol.
Reduction: 3-(3-methoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 3-(3-methoxyphenyl)propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-(3-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 3-(3-methoxyphenyl)propanoate can be compared with other similar compounds such as:
Ethyl 3-(4-methoxyphenyl)propanoate: Similar structure but with the methoxy group in the para position.
Ethyl 3-(2-methoxyphenyl)propanoate: Similar structure but with the methoxy group in the ortho position.
Ethyl 3-phenylpropanoate: Lacks the methoxy group, resulting in different chemical and physical properties.
The uniqueness of this compound lies in the position of the methoxy group, which influences its reactivity and interactions with other molecules .
Properties
IUPAC Name |
ethyl 3-(3-methoxyphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-15-12(13)8-7-10-5-4-6-11(9-10)14-2/h4-6,9H,3,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUZROGLCCUHCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342769 | |
Record name | Ethyl 3-(3-methoxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7116-39-4 | |
Record name | Ethyl 3-methoxybenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7116-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-(3-methoxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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